(1R)-1-cyclopropylethanol
Description
Synthesis Analysis
The synthesis of cyclopropane derivatives, including compounds like (1R)-1-Cyclopropylethanol, has been explored through various methods. One notable approach is the [2+1]-type cyclopropanation reactions, which have been extensively reviewed. These reactions involve the use of carbenoids in cycloaddition strategies to create the cyclopropane ring, a crucial structural component of (1R)-1-Cyclopropylethanol (Kamimura, 2014).
Molecular Structure Analysis
The molecular structure of (1R)-1-Cyclopropylethanol features a cyclopropane ring, which is characterized by its high ring strain. This strain is a defining property that influences the molecule's reactivity and stability. The synthesis and structure of macrocyclic and acyclic compounds containing cyclopropane units have been the subject of comprehensive reviews, highlighting the versatile applications and synthesis strategies of these compounds (Failla, Finocchiaro, & Consiglio, 2000).
Chemical Reactions and Properties
Cyclopropane compounds, such as (1R)-1-Cyclopropylethanol, exhibit unique reactivities due to their strained rings. The [4+3] cycloaddition reactions serve as a method for constructing seven-membered rings, demonstrating the cyclopropane's versatility in forming complex molecular architectures (Rigby & Pigge, 1998). Furthermore, the reactivity of methylene- and alkylidenecyclopropane derivatives has been reviewed, showing the potential for these structures in various chemical transformations (Pellissier, 2014).
Physical Properties Analysis
The physical properties of (1R)-1-Cyclopropylethanol, such as solubility, melting point, and boiling point, are influenced by its cyclopropane core. The review on cyclodextrin-based polymeric materials discusses the influence of cyclic structures on physical properties, which can provide insights into the behavior of cyclopropane derivatives in various environments (van de Manakker, Vermonden, van Nostrum, & Hennink, 2009).
Chemical Properties Analysis
The chemical properties of (1R)-1-Cyclopropylethanol, including its reactivity patterns and stability, are largely defined by the presence of the cyclopropane ring. The synthesis and applications of copolymers of β-cyclodextrin review discuss the chemical modifications and interactions of cyclic compounds, which may be relevant to understanding the chemical behavior of (1R)-1-Cyclopropylethanol (Tarannum, Suhani, & Kumar, 2020).
Scientific Research Applications
-
MyD88 Inhibitors
- Field : Inflammation Research
- Application : MyD88 is a crucial adapter protein that coordinates the innate immune response and establishes an adaptive immune response . The MyD88-specific inhibitor ST2825 has therapeutic potential in the treatment of several diseases .
- Methods : This review analysed relevant literature in PubMed and other databases .
- Results : Blocking MyD88 activity with the small-molecule inhibitor ST2825 can be used to treat diseases such as neuroinflammation, inflammatory diseases such as acute liver/kidney injury, or autoimmune diseases such as systemic lupus erythematosus .
-
IL-1β Inhibitors
- Field : Immunology
- Application : IL-1β mediates inflammation and regulates immune responses, cell proliferation, and differentiation . Dysregulation of IL-1β is linked to inflammatory and autoimmune diseases .
- Methods : A docking-based strategy was used to screen the TCM (Traditional Chinese Medicine) database to identify possible IL-1β inhibitors .
- Results : The research predominantly takes advantage of computational biology by exploring its avenues to present a concrete framework to obtain lead compounds .
properties
IUPAC Name |
(1R)-1-cyclopropylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-4(6)5-2-3-5/h4-6H,2-3H2,1H3/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKVKJZXOBFLRY-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426452 | |
Record name | (1R)-1-cyclopropylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-cyclopropylethanol | |
CAS RN |
6516-09-2 | |
Record name | (1R)-1-cyclopropylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R)-1-cyclopropylethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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